molecular formula C14H16N2O6 B5842226 4,4'-(1,4-phenylenediimino)bis(4-oxobutanoic acid)

4,4'-(1,4-phenylenediimino)bis(4-oxobutanoic acid)

Cat. No. B5842226
M. Wt: 308.29 g/mol
InChI Key: AQHNKERKYOTYAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves various chemical reactions, including condensation and ring-opening reactions. For instance, a compound synthesized through the ring-opening reaction of itaconic anhydride with 3-aminoacetophenone is characterized by techniques such as FT-IR, NMR, and single-crystal X-ray diffraction, indicating the complexity and precision required in synthesizing such molecules (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic and crystallographic techniques. For example, the crystal and molecular structure of bis[4-(4′-carboxy-butanoyloxy)-acetophenon azine] has been elucidated by direct methods, showcasing the compound's intricate structural features and the significance of molecular geometry in understanding its properties (Centore et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4,4'-(1,4-phenylenediimino)bis(4-oxobutanoic acid) highlight their reactivity and potential for forming diverse molecular structures. The dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid demonstrates the compound's involvement in complex chemical processes (Wang et al., 2018).

Physical Properties Analysis

The physical properties of compounds like 4,4'-(1,4-phenylenediimino)bis(4-oxobutanoic acid) are crucial for their application and functionality. Studies on related compounds, such as the analysis of FT-IR, molecular structure, and first-order hyperpolarizability, provide insights into their vibrational modes, molecular electrostatic potential, and stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and the nature of their chemical bonds, are analyzed through various spectroscopic and computational methods. The ortho-substituent effect on catalyzed dehydrative condensation provides insight into the influence of molecular structure on chemical reactivity and the formation of complex molecular assemblies (Wang et al., 2018).

properties

IUPAC Name

4-[4-(3-carboxypropanoylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c17-11(5-7-13(19)20)15-9-1-2-10(4-3-9)16-12(18)6-8-14(21)22/h1-4H,5-8H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHNKERKYOTYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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